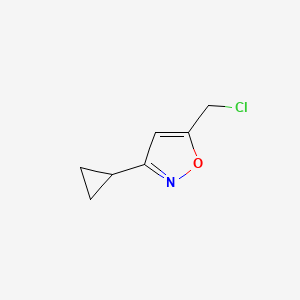
Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to have antimicrobial properties and has been tested against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate has several advantages and limitations for lab experiments. One advantage is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Another advantage is its antimicrobial properties, which make it a potential candidate for the development of new antibiotics. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate. One direction is the development of new cancer treatments based on the compound's ability to inhibit the growth of cancer cells. Another direction is the development of new antibiotics based on the compound's antimicrobial properties. Additionally, further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate can be synthesized using various methods, including the reaction of 2,4-dibromopyridine with methyl 2-oxo-2H-pyridine-4-carboxylate in the presence of a base. Another method involves the reaction of 2,4-dibromopyridine with methyl 2-bromoacetoacetate in the presence of a base. The yield of the compound varies depending on the method used.
Aplicaciones Científicas De Investigación
Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate has been studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and has been tested against various bacterial and fungal strains. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
methyl 3,5-dibromo-2-oxo-1H-pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7(12)4-3(8)2-10-6(11)5(4)9/h2H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYCUGWREFTKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2874509.png)

![1-(4-Fluorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2874511.png)





![2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2874522.png)



![Methyl 3-ethyl-2-((3-(isopropylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2874530.png)
